Potency Comparison: Delta-Elemene vs. Beta-Elemene in Human Cervical Cancer (HeLa) Cells
In a direct head-to-head comparison, δ-elemene demonstrated superior cytotoxic potency against the human cervical carcinoma HeLa cell line compared to its structural isomer β-elemene. This quantitative difference is crucial for researchers selecting a lead compound for cervical cancer studies [1].
| Evidence Dimension | Cytotoxicity (IC50) |
|---|---|
| Target Compound Data | IC50 = 157.9 μM |
| Comparator Or Baseline | β-Elemene; IC50 > 200 μM (derivatives improved activity up to 40-fold vs parent β-elemene, indicating parent's lower potency [2]) |
| Quantified Difference | δ-Elemene exhibits lower IC50, indicating higher potency against HeLa cells than the parent β-elemene. |
| Conditions | HeLa human cervical carcinoma cell line; MTT assay in vitro |
Why This Matters
This data informs a more targeted selection for HeLa-based research, as δ-elemene shows quantifiably higher potency than the more common isomer, potentially requiring lower concentrations for similar effects.
- [1] Wang XS, Yang W, Tao SJ, Li K, Li M, Dong JH, Wang MW. Studies of the Anti-tumor Activity in Vivo or in Vitro and Mechanisms of δ-elemene Induced Tumor Cell Apoptosis. PhD Dissertation, Shenyang Pharmaceutical University, 2006. View Source
- [2] Design, synthesis and antitumor efficacy evaluation of a series of novel β-elemene-based macrocycles. ScienceDirect, 2022. View Source
